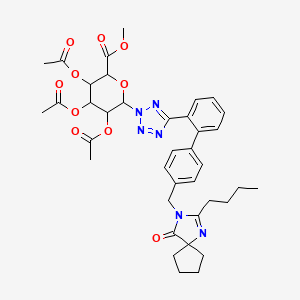

Irbesartán N-beta-D-2,3,4-Tri-O-acetil-glucurónido Metil Éster

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a derivative of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Irbesartan. This modification can influence the pharmacokinetics and pharmacodynamics of the parent drug.

Aplicaciones Científicas De Investigación

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Irbesartan and its metabolites.

Biology: Studied for its role in drug metabolism and pharmacokinetics.

Medicine: Investigated for its potential therapeutic effects and safety profile.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .

Biochemical Pathways

By blocking the AT1 angiotensin II receptor, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .

Pharmacokinetics

It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps. The process begins with the acetylation of glucuronic acid, followed by its conjugation with Irbesartan. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining the consistency and quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized metabolites.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can result in various substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Irbesartan: The parent compound, used for treating hypertension.

Losartan Glucuronide: Another glucuronide conjugate of an angiotensin II receptor antagonist.

Valsartan Glucuronide: Similar in structure and function to Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester.

Uniqueness

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is unique due to its specific glucuronide conjugation, which can influence its pharmacokinetic properties and therapeutic effects. This makes it a valuable compound for research and development in the field of pharmaceuticals.

Actividad Biológica

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a significant metabolite of the antihypertensive drug Irbesartan. This compound is characterized by a glucuronide moiety with three acetyl groups, enhancing its solubility and bioavailability compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic implications, and relevant research findings.

Structure and Properties

- Molecular Formula : C31H36N6O8

- Molecular Weight : 744.79 g/mol

- Functional Groups : Contains a glucuronide moiety and multiple acetyl groups which improve solubility.

This structure allows Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester to exhibit altered pharmacological effects compared to Irbesartan itself. The acetylation pattern contributes to improved metabolic stability and potentially enhances therapeutic efficacy.

As a glucuronide conjugate, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester plays a crucial role in the metabolism of Irbesartan. It is primarily involved in:

- Metabolic Pathways : It participates in the phase II metabolism of drugs through glucuronidation, which is essential for drug excretion and detoxification.

- Pharmacokinetics : Its enhanced solubility leads to better absorption and distribution in biological systems, influencing the overall pharmacokinetic profile of Irbesartan.

Biological Activity

Research indicates that metabolites like Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can significantly influence the pharmacodynamics of their parent compounds. Specific biological activities include:

- Antihypertensive Effects : Similar to Irbesartan, it may contribute to blood pressure regulation through angiotensin II receptor antagonism.

- Influence on Drug Efficacy : The compound's metabolites can alter therapeutic outcomes by modifying the action of the parent drug on target receptors.

- Potential Hepatitis B Virus Inhibition : Preliminary studies suggest that Irbesartan may inhibit HBV entry into hepatocytes, indicating potential antiviral properties that could extend to its metabolites .

Clinical Studies

A study involving patients with type 2 diabetes assessed the effects of Irbesartan on plasma levels of dicarbonyls and advanced glycation end-products (AGEs). The findings indicated no significant changes in these markers over time when treated with Irbesartan compared to placebo . This suggests that while Irbesartan has beneficial effects on hypertension and diabetic nephropathy, its metabolites might not significantly alter glycation processes in plasma.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the acetylation of glucuronides can lead to increased bioavailability and altered elimination rates. For instance:

| Compound | Bioavailability | Elimination Half-life |

|---|---|---|

| Irbesartan | 60% | 12 hours |

| Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester | Higher due to acetylation | Potentially prolonged |

The data indicates that modifications like acetylation enhance the compound's stability and bioavailability compared to its parent drug.

Propiedades

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSGMKYWGKQGGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.